1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide
Overview
Description
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is crucial for its application in pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are often used in medicinal chemistry.
Trifluoromethyl-substituted compounds: These compounds feature the trifluoromethyl group, which enhances their biological activity and stability.
Uniqueness
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is unique due to its combination of the pyrrolidine and piperidine rings with a trifluoromethyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c18-17(19,20)11-2-1-3-12(8-11)23-14(24)9-13(16(23)26)22-6-4-10(5-7-22)15(21)25/h1-3,8,10,13H,4-7,9H2,(H2,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUZIUKHJNOTCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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